molecular formula C8H6O3 B1280095 6-Hydroxyphthalide CAS No. 55104-32-0

6-Hydroxyphthalide

Cat. No.: B1280095
CAS No.: 55104-32-0
M. Wt: 150.13 g/mol
InChI Key: HWIZGBVJDMPJRO-UHFFFAOYSA-N
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Description

It is an important intermediate in the synthesis of various organic compounds and has been extensively studied due to its unique properties.

Scientific Research Applications

6-Hydroxyphthalide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It has been studied for its potential bioactivity, including antifungal and antimicrobial properties.

    Medicine: Research has explored its potential neuroprotective and anti-inflammatory effects.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

6-Hydroxyphthalide is a bioactive compound that is primarily found in several plant families and some genera of fungi It’s worth noting that phthalides, a group to which this compound belongs, have been associated with various biological activities such as cytotoxicity, anti-stroke activity, neuroprotection, and inflammation .

Biochemical Pathways

It’s known that phthalides can affect various biochemical pathways due to their wide range of biological activities . For instance, 6-Hydroxydopamine, a compound structurally similar to this compound, has been found to affect the mitochondrial respiratory chain .

Pharmacokinetics

It’s known that phthalides are bioactive constituents of different plant species used traditionally for medicinal purposes in asia, europe, and north america . This suggests that they are likely to have favorable ADME properties that allow them to exert their biological effects.

Result of Action

Phthalides, a group to which this compound belongs, have been associated with various biological activities such as cytotoxicity, anti-stroke activity, neuroprotection, and inflammation . These activities suggest that this compound may have similar effects at the molecular and cellular level.

Action Environment

The action environment of this compound is likely to be influenced by various factors, including the specific biological context in which it is acting and the presence of other compounds. Phthalides are naturally distributed in different plants that have been utilized as herbal treatments for various ailments with a long history in Asia, Europe, and North America . This suggests that the action of this compound may be influenced by the specific characteristics of these plants and their environments.

Safety and Hazards

The safety data sheet for 6-Hydroxyphthalide indicates that it has acute toxicity when ingested . Personal protective equipment should be used to avoid dust formation .

Future Directions

Phthalides, including 6-Hydroxyphthalide, have been widely tested for their pharmacological properties . The ultimate goal of any delivery system is to extend, confine, and target the drug in the diseased tissue with a protected interaction . The paper concludes with the challenges faced and future directions in controlled drug delivery .

Biochemical Analysis

Biochemical Properties

6-Hydroxyphthalide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and stability. One of the key interactions is with oxidoreductases, where this compound acts as a substrate, undergoing oxidation-reduction reactions. This interaction is crucial for maintaining cellular redox balance. Additionally, this compound has been shown to bind to certain transport proteins, facilitating its movement across cellular membranes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism. For instance, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to nucleophilic groups on proteins, forming covalent bonds that alter protein function. This binding can inhibit or activate enzymes, depending on the specific context. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation of protective pathways that mitigate cellular stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with sustained activation of antioxidant pathways, suggesting a potential for prolonged protective effects. The stability and efficacy of this compound can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been shown to exert neuroprotective effects, reducing oxidative stress and inflammation in neuronal tissues. At higher doses, this compound can induce toxicity, leading to adverse effects such as cellular apoptosis and tissue damage. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through oxidation reactions, facilitated by enzymes such as cytochrome P450 oxidases. These reactions convert this compound into various metabolites, which can then participate in further biochemical processes. The metabolic flux of this compound can influence the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in target tissues. The distribution of this compound can affect its bioavailability and efficacy, with higher concentrations observed in tissues with active transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and redox balance. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. These factors play a crucial role in determining the functional outcomes of this compound interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxyphthalide can be achieved through several synthetic routes. One common method involves the reaction of phthalaldehydic acids with enamines of 1,3-cyclohexanediones followed by subsequent aromatization . Another method includes the microbial synthesis using whole-cell biocatalysts, where fungi such as Aspergillus candidus are used to produce this compound with high yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale microbial transformations. The process typically includes fermentation using specific strains of fungi, followed by purification through techniques such as high-performance liquid chromatography and reversed-phase thin layer chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyphthalide undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

    Cycloaddition: The Alder–Rickert reaction is a notable cycloaddition reaction involving this compound.

Major Products: The major products formed from these reactions include various substituted phthalides and their derivatives, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

    3-Butyl-3-hydroxyphthalide: A metabolite of 3-n-butylidenephthalide with similar bioactive properties.

    3-Arylphthalides: These compounds have been studied for their antioxidant and anti-inflammatory activities.

Uniqueness: 6-Hydroxyphthalide stands out due to its unique combination of chemical reactivity and bioactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic effects, particularly in neuroprotection and anti-inflammation, highlight its significance in medicinal chemistry .

Properties

IUPAC Name

6-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIZGBVJDMPJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493826
Record name 6-Hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55104-32-0
Record name 6-Hydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-1,3-dihydro-2-benzofuran-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-3H-isobenzofuran-1-one (50 g, 0.3 moles), prepared as described in example 34, in CH2Cl2 (250 ml) under N2 at −5° C., was dropwise added with BBr3 (360 ml 0.36 moles). At the end of the addition the solution was stirred at room temperature overnight, then cooled and added with further BBr3 (60 ml, 60 mmoles). The stirring was kept on for 4 hours at room temperature. The mixture was cooled and added with CH3OH (250 ml), then dried under vacuum to give a solid which was triturated in ethyl ether and washed with ethyl ether and ethyl acetate. After drying under vacuum at 40° C. a solid was obtained which was joined to the solid yielded by drying the mother liquors, discolouring and triturating in ethyl ether. There were obtained 33.51 g of the title compound (yield: 73%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 6-Hydroxyphthalide derivatives interact with MAO enzymes and what are the potential downstream effects?

A1: While the provided research papers [, ] do not directly investigate this compound itself, they offer insights into the activity of its structural analogues as MAO inhibitors. The studies focus on modifying the 6-position of the phthalide ring with various substituents, such as alkyloxy or benzylamino groups. These modifications influence the compounds' ability to inhibit MAO-A and MAO-B, two enzymes crucial for neurotransmitter metabolism. Although specific downstream effects aren't discussed in these papers, inhibiting MAO can lead to increased levels of neurotransmitters like dopamine and serotonin, which are implicated in mood regulation and other essential brain functions.

Q2: What is the relationship between the structure of this compound derivatives and their potency as MAO inhibitors?

A2: The research highlights the importance of structure-activity relationships (SAR) in understanding the potency of this compound derivatives as MAO inhibitors. For instance, in 8-(2-phenoxyethoxy)caffeine analogues, researchers discovered that substituents on the phenyl ring with greater lipophilicity, electron-withdrawing capacity, and bulkiness resulted in more potent MAO-A inhibition []. Similarly, for MAO-B, highly electron-withdrawing substituents on the phenyl ring led to increased inhibitory potency []. These findings suggest that even minor structural modifications can significantly impact the interaction of these compounds with MAO enzymes.

Q3: What are the limitations of the existing research and what are potential future research directions?

A3: While the provided research [, ] provides valuable insights into the MAO inhibitory potential of this compound derivatives, further investigations are needed. Future research could explore:

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